An In-depth Technical Guide to the Basic Properties of 2-Amino-N-methylbenzamide
An In-depth Technical Guide to the Basic Properties of 2-Amino-N-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental physicochemical properties of 2-Amino-N-methylbenzamide (CAS RN: 4141-08-6), a compound of interest in agricultural and medicinal chemistry. This document consolidates available data on its chemical structure, physical characteristics, and spectral information. Detailed experimental protocols for the determination of these properties are provided to support researchers in their laboratory work. Furthermore, this guide elucidates the compound's role as a plant safener and presents a diagram of the generalized signaling pathway involved in this activity, alongside a workflow for its chemical synthesis.
Core Properties
2-Amino-N-methylbenzamide is a white solid organic compound.[1] Its core physicochemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₀N₂O | [2][3][4] |
| Molecular Weight | 150.18 g/mol | [3][4] |
| CAS Number | 4141-08-6 | [2][3][4] |
| Melting Point | 75 °C | [2][5] |
| Boiling Point | 346.7 ± 25.0 °C at 760 mmHg | [2] |
| Density | 1.1 ± 0.1 g/cm³ | [2] |
| LogP (Octanol/Water) | 0.62 | [2] |
| Appearance | White Solid | [1] |
| pKa | Data not available in cited literature | |
| Solubility | Quantitative data not available in cited literature |
Spectral Data
Spectral data are crucial for the identification and characterization of 2-Amino-N-methylbenzamide. The following information has been reported:
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Mass Spectrometry (Electron Ionization): Available through the NIST WebBook.[6]
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Infrared (IR) Spectrum: Available through the NIST WebBook.[6][7]
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¹H NMR Spectrum: Available.[8]
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¹³C NMR Spectrum: Available.[9]
Experimental Protocols
The following sections detail the methodologies for the experimental determination of the key physicochemical properties of 2-Amino-N-methylbenzamide.
Determination of Melting Point
Objective: To determine the temperature at which 2-Amino-N-methylbenzamide transitions from a solid to a liquid phase.
Methodology:
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Sample Preparation: A small, finely powdered sample of 2-Amino-N-methylbenzamide is packed into a capillary tube to a height of 2-3 mm.
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Apparatus: A calibrated digital melting point apparatus is used.
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Procedure:
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The capillary tube containing the sample is placed in the heating block of the melting point apparatus.
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The sample is heated at a rapid rate initially until the temperature is approximately 15-20 °C below the expected melting point (75 °C).
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The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.
-
The temperature at which the first drop of liquid appears is recorded as the onset of melting.
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The temperature at which the entire sample has melted is recorded as the final melting point. The melting range is reported.
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Determination of Boiling Point
Objective: To determine the temperature at which the vapor pressure of liquid 2-Amino-N-methylbenzamide equals the atmospheric pressure.
Methodology:
-
Apparatus: A simple distillation apparatus is assembled, consisting of a round-bottom flask, a condenser, a thermometer, and a receiving flask.
-
Procedure:
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A sample of 2-Amino-N-methylbenzamide is placed in the round-bottom flask along with boiling chips.
-
The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.
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The flask is heated gently.
-
The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This stable temperature is the boiling point.
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Determination of Solubility
Objective: To quantitatively determine the solubility of 2-Amino-N-methylbenzamide in various solvents.
Methodology (Isothermal Saturation Method):
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Sample Preparation: An excess amount of 2-Amino-N-methylbenzamide is added to a known volume of the desired solvent (e.g., water, ethanol, methanol, DMSO) in a sealed container.
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Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis:
-
The saturated solution is allowed to stand, and a clear aliquot is carefully withdrawn using a filtered syringe to avoid transferring any undissolved solid.
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The concentration of 2-Amino-N-methylbenzamide in the aliquot is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy, against a calibration curve of known concentrations.
-
The solubility is expressed in units such as g/L or mg/mL.
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Determination of pKa
Objective: To determine the acid dissociation constant (pKa) of the amino group of 2-Amino-N-methylbenzamide.
Methodology (Potentiometric Titration):
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Sample Preparation: A known concentration of 2-Amino-N-methylbenzamide is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or ethanol to ensure solubility).
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Apparatus: A calibrated pH meter with an electrode and a burette.
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Procedure:
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The solution of 2-Amino-N-methylbenzamide is titrated with a standardized solution of a strong acid (e.g., HCl).
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The pH of the solution is recorded after each addition of the titrant.
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A titration curve is generated by plotting the pH versus the volume of titrant added.
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The pKa is determined from the half-equivalence point of the titration curve, where half of the amino groups have been protonated.
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Biological Activity and Synthesis
Role as a Plant Safener
2-Amino-N-methylbenzamide is known to function as a plant safening agent.[1][4] Herbicide safeners are compounds that enhance the tolerance of certain crops to herbicides without affecting the herbicide's efficacy against target weeds.[2] The general mechanism of action involves the induction of the plant's own defense and detoxification pathways.[2]
Caption: Generalized signaling pathway of a plant safener.
Chemical Synthesis Workflow
A common method for the synthesis of 2-Amino-N-methylbenzamide involves the reaction of isatoic anhydride with methylamine hydrochloride.[5]
Caption: Workflow for the synthesis of 2-Amino-N-methylbenzamide.
References
- 1. Frontiers | Herbicide Safeners Decrease Sensitivity to Herbicides Inhibiting Acetolactate-Synthase and Likely Activate Non-Target-Site-Based Resistance Pathways in the Major Grass Weed Lolium sp. (Rye-Grass) [frontiersin.org]
- 2. Current Advances in the Action Mechanisms of Safeners | MDPI [mdpi.com]
- 3. jircas.go.jp [jircas.go.jp]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Detoxification without Intoxication: Herbicide Safeners Activate Plant Defense Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. optibrium.com [optibrium.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. bcpc.org [bcpc.org]
